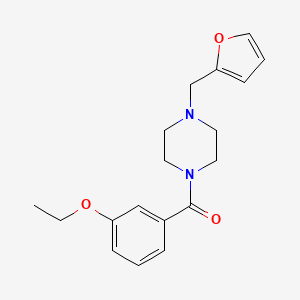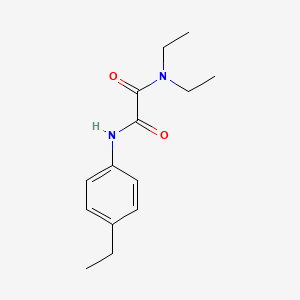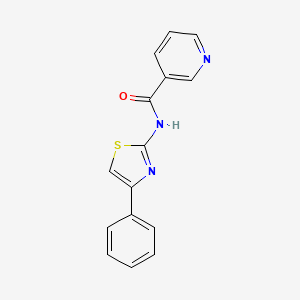
1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine
Descripción general
Descripción
1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine, also known as EBF, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. EBF belongs to the class of piperazine derivatives and has a molecular weight of 322.38 g/mol.
Mecanismo De Acción
The exact mechanism of action of 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine is not fully understood. However, studies have suggested that this compound exerts its effects through the modulation of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to interact with proteins such as Bcl-2 and caspase-3, which are involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study by Zhang et al. (2017), this compound was found to induce apoptosis in human hepatocellular carcinoma cells by activating the caspase-3 pathway. Another study by Li et al. (2019) demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. Additionally, this compound has been shown to improve cognitive function and reduce neuroinflammation in a mouse model of Alzheimer's disease (Zhang et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available reagents and can be purified using column chromatography. Another advantage is its potential applications in various diseases such as cancer, inflammation, and neurological disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine. One future direction is to further investigate its mechanism of action and identify its molecular targets. This will help to optimize its therapeutic potential and identify potential side effects. Another future direction is to study its pharmacokinetics and pharmacodynamics in vivo. This will help to determine the optimal dosage and administration route for this compound. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials.
Aplicaciones Científicas De Investigación
1-(3-ethoxybenzoyl)-4-(2-furylmethyl)piperazine has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. In a study conducted by Zhang et al. (2017), this compound was found to inhibit the proliferation of human hepatocellular carcinoma cells in vitro and in vivo by inducing apoptosis. Another study by Li et al. (2019) demonstrated that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Additionally, this compound has been shown to have potential neuroprotective effects in a study by Zhang et al. (2018), where it was found to improve cognitive function and reduce neuroinflammation in a mouse model of Alzheimer's disease.
Propiedades
IUPAC Name |
(3-ethoxyphenyl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-2-22-16-6-3-5-15(13-16)18(21)20-10-8-19(9-11-20)14-17-7-4-12-23-17/h3-7,12-13H,2,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQOJAOMQJRYFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4851240.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4851251.png)
![1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4851274.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B4851275.png)
![5-oxo-3-phenyl-N-(4-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4851281.png)

![2-cyano-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-N-(2-thienylmethyl)acrylamide](/img/structure/B4851288.png)
![1-(4-methoxyphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4851289.png)

![N-(3-methylphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4851294.png)
![N-(3-bromophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4851296.png)
![4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4851304.png)
![2-[2-ethoxy-4-(1-piperidinylcarbonothioyl)phenoxy]-N-(2-ethylphenyl)acetamide](/img/structure/B4851311.png)